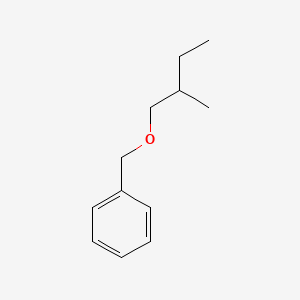
2-Methylbutyl benzyl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylbutyl benzyl ether is an organic compound belonging to the class of ethers. Ethers are characterized by an oxygen atom connected to two alkyl or aryl groups. In this case, the compound consists of a benzyl group (a phenyl ring attached to a -CH2- group) and a 2-methylbutyl group (a butyl chain with a methyl substitution at the second carbon).
Preparation Methods
Synthetic Routes and Reaction Conditions
The most common method for synthesizing ethers, including 2-Methylbutyl benzyl ether, is the Williamson ether synthesis. This involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction . For this compound, the reaction would involve the use of benzyl bromide and 2-methylbutanol in the presence of a strong base like sodium hydride (NaH) or silver oxide (Ag2O) .
Industrial Production Methods
Industrial production of ethers often involves the acid-catalyzed dehydration of alcohols. this method is limited to primary alcohols due to the tendency of secondary and tertiary alcohols to dehydrate into alkenes . For this compound, the Williamson ether synthesis remains the preferred method due to its efficiency and the ability to control the reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Ethers, including 2-Methylbutyl benzyl ether, are generally unreactive towards most reagents, making them excellent solvents. they can undergo cleavage reactions, particularly in the presence of strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr) .
Common Reagents and Conditions
The cleavage of this compound would typically involve protonation of the ether oxygen, followed by nucleophilic attack by the halide ion, resulting in the formation of benzyl halide and 2-methylbutanol .
Major Products
The major products of the cleavage reaction of this compound are benzyl halide and 2-methylbutanol .
Scientific Research Applications
2-Methylbutyl benzyl ether has various applications in scientific research:
Chemistry: It is used as a solvent and intermediate in organic synthesis.
Biology: It can be used in the study of biochemical pathways involving ether cleavage.
Medicine: Its derivatives may be explored for potential therapeutic applications.
Industry: It is used in the production of fragrances and flavorings due to its pleasant odor
Mechanism of Action
The primary mechanism of action for 2-Methylbutyl benzyl ether involves its cleavage in the presence of strong acids. The ether oxygen is protonated, making it a good leaving group. This is followed by nucleophilic attack by the halide ion, resulting in the formation of benzyl halide and 2-methylbutanol .
Comparison with Similar Compounds
Similar Compounds
- Benzyl ethyl ether
- Benzyl propyl ether
- Benzyl isopropyl ether
Uniqueness
2-Methylbutyl benzyl ether is unique due to the presence of the 2-methylbutyl group, which provides distinct steric and electronic properties compared to other benzyl ethers. This can influence its reactivity and applications in various fields .
Properties
CAS No. |
69205-11-4 |
|---|---|
Molecular Formula |
C12H18O |
Molecular Weight |
178.27 g/mol |
IUPAC Name |
2-methylbutoxymethylbenzene |
InChI |
InChI=1S/C12H18O/c1-3-11(2)9-13-10-12-7-5-4-6-8-12/h4-8,11H,3,9-10H2,1-2H3 |
InChI Key |
YOANEDOLERYMCY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)COCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Acetic acid, trichloro-, 4-[(2,5-diethoxyphenyl)thio]butyl ester](/img/structure/B14144779.png)
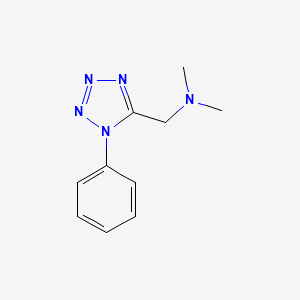
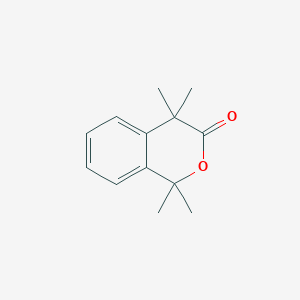


![3,4,5-trimethoxy-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B14144811.png)
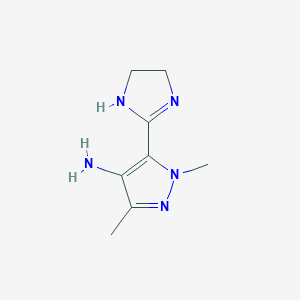
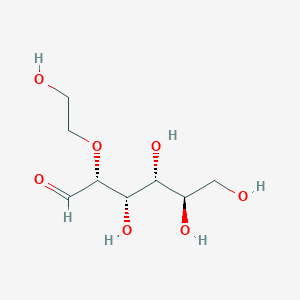

![1-chloro-4-{(2E)-2-[1-(pyridin-3-yl)ethylidene]hydrazinyl}phthalazine](/img/structure/B14144833.png)

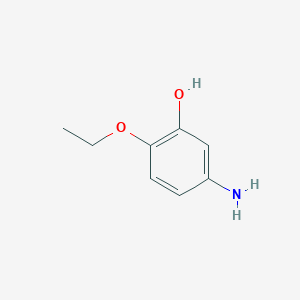

![6-fluoro-N,N,4-trimethylspiro[3,4-dihydroquinoline-2,1'-cyclopentane]-1-carboxamide](/img/structure/B14144851.png)
